molecular formula C40H32N2O2 B4663591 N,N'-bis[2-(benzyloxy)benzylidene]-4,4'-biphenyldiamine

N,N'-bis[2-(benzyloxy)benzylidene]-4,4'-biphenyldiamine

Cat. No.: B4663591
M. Wt: 572.7 g/mol
InChI Key: VMDPQTCREYVLTQ-UHFFFAOYSA-N
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Description

N,N’-bis[2-(benzyloxy)benzylidene]-4,4’-biphenyldiamine: is an organic compound characterized by its complex structure, which includes two benzyloxybenzylidene groups attached to a biphenyldiamine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[2-(benzyloxy)benzylidene]-4,4’-biphenyldiamine typically involves the condensation reaction between 2-(benzyloxy)benzaldehyde and 4,4’-biphenyldiamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis[2-(benzyloxy)benzylidene]-4,4’-biphenyldiamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the benzyloxy groups.

Scientific Research Applications

N,N’-bis[2-(benzyloxy)benzylidene]-4,4’-biphenyldiamine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N,N’-bis[2-(benzyloxy)benzylidene]-4,4’-biphenyldiamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can catalyze various chemical reactions. Additionally, its structural features allow it to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • N’ (1),N’ (8)-bis[2-(benzyloxy)benzylidene]octanedihydrazide
  • N’ (1),N’ (9)-bis[2-(benzyloxy)benzylidene]nonanedihydrazide
  • N’ (1),N’ (3)-bis[2-(benzyloxy)benzylidene]malonohydrazide

Uniqueness: N,N’-bis[2-(benzyloxy)benzylidene]-4,4’-biphenyldiamine is unique due to its biphenyl core, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in materials science and catalysis, where its structural features can be leveraged to achieve specific outcomes.

Properties

IUPAC Name

1-(2-phenylmethoxyphenyl)-N-[4-[4-[(2-phenylmethoxyphenyl)methylideneamino]phenyl]phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H32N2O2/c1-3-11-31(12-4-1)29-43-39-17-9-7-15-35(39)27-41-37-23-19-33(20-24-37)34-21-25-38(26-22-34)42-28-36-16-8-10-18-40(36)44-30-32-13-5-2-6-14-32/h1-28H,29-30H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDPQTCREYVLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=CC5=CC=CC=C5OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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